

Synthesis of 2-Ethylquinazolin-4(1H)-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethylquinazolin-4(1H)-one**

Cat. No.: **B506092**

[Get Quote](#)

This document provides a detailed protocol for the synthesis of **2-Ethylquinazolin-4(1H)-one**, a valuable scaffold in medicinal chemistry and drug development. The described method is a one-pot, two-step procedure commencing with the cyclocondensation of anthranilamide and propionaldehyde to form an intermediate, followed by in-situ oxidation to yield the final product. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Reaction Pathway

The synthesis proceeds through an initial acid-catalyzed condensation of anthranilamide with propionaldehyde to form 2-ethyl-2,3-dihydroquinazolin-4(1H)-one. This intermediate is then oxidized to the desired **2-Ethylquinazolin-4(1H)-one**.

Anthranilamide

Propionaldehyde

+ Propionaldehyde
(p-TsOH, Toluene, Reflux)

2-Ethyl-2,3-dihydroquinazolin-4(1H)-one

[Oxidation]
(e.g., PIDA or Air/DMSO)

2-Ethylquinazolin-4(1H)-one

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of **2-Ethylquinazolin-4(1H)-one**.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials and the expected product.

Compound	Molecular Formula	Molar Mass (g/mol)	Molar Ratio	Physical State
Anthranilamide	C ₇ H ₈ N ₂ O	136.15	1.0	White to off-white solid
Propionaldehyde	C ₃ H ₆ O	58.08	1.1	Colorless liquid
p-Toluenesulfonic acid	C ₇ H ₈ O ₃ S	172.20	0.1	White solid
Phenyliodine diacetate (PIDA)	C ₁₀ H ₁₁ IO ₄	322.09	1.1	White crystalline solid
2-Ethylquinazolin-4(1H)-one	C ₁₀ H ₁₀ N ₂ O	174.20	-	White to pale yellow solid

Experimental Protocol

This protocol details a one-pot synthesis of **2-Ethylquinazolin-4(1H)-one** from anthranilamide and propionaldehyde.

Materials:

- Anthranilamide
- Propionaldehyde
- p-Toluenesulfonic acid (p-TsOH)
- Toluene
- Phenyliodine diacetate (PIDA) or Dimethyl sulfoxide (DMSO)
- Saturated sodium bicarbonate solution

- Brine (saturated sodium chloride solution)
- Anhydrous sodium sulfate
- Ethyl acetate
- Hexane
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:**Step 1: Cyclocondensation**

- To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilamide (1.0 eq) and toluene (40 mL).
- Stir the mixture at room temperature until the anthranilamide is fully dissolved.
- Add p-toluenesulfonic acid (0.1 eq) to the solution.
- Slowly add propionaldehyde (1.1 eq) to the reaction mixture.
- Heat the mixture to reflux (approximately 110-115 °C) and maintain for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (anthranilamide) is consumed.

Step 2: Oxidation

- Method A: Using Phenyl iodine diacetate (PIDA)
 - Cool the reaction mixture to room temperature.
 - Add Phenyl iodine diacetate (PIDA) (1.1 eq) in one portion.
 - Stir the mixture at room temperature for an additional 1-2 hours. Monitor the oxidation of the intermediate by TLC.
- Method B: Using Air/DMSO
 - If using DMSO as the solvent for the initial reaction instead of toluene, simply continue to heat the reaction mixture at 120 °C and expose it to the air (using a reflux condenser open to the atmosphere) for 12-24 hours after the initial condensation.[\[1\]](#)

Step 3: Work-up and Purification

- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by adding a saturated sodium bicarbonate solution (50 mL).
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (50 mL).
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure **2-Ethylquinazolin-4(1H)-one**.

Expected Yield:

The expected yield for this reaction is typically in the range of 70-90%, depending on the purity of the starting materials and the efficiency of the purification process.

Safety Precautions

- This experiment should be performed in a well-ventilated fume hood.
- Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
- Toluene and propionaldehyde are flammable and should be handled with care, away from open flames.
- p-Toluenesulfonic acid is corrosive and should be handled with caution.
- Handle all chemicals with care and dispose of waste according to institutional guidelines.

Characterization

The identity and purity of the synthesized **2-Ethylquinazolin-4(1H)-one** can be confirmed by standard analytical techniques such as:

- ^1H NMR and ^{13}C NMR Spectroscopy: To confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight.
- Melting Point: To assess the purity of the compound.

This protocol provides a reliable and reproducible method for the synthesis of **2-Ethylquinazolin-4(1H)-one**, which can be adapted for the synthesis of other 2-alkylquinazolin-4(1H)-one derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [Synthesis of 2-Ethylquinazolin-4(1H)-one: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b506092#step-by-step-synthesis-protocol-for-2-ethylquinazolin-4-1h-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com